molecular formula C12H19N3O2 B13647620 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid

Cat. No.: B13647620
M. Wt: 237.30 g/mol
InChI Key: CSFCUOWLDOCKAY-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group would produce the corresponding alcohol.

Scientific Research Applications

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-2-15-9-10(7-13-15)8-14-5-3-11(4-6-14)12(16)17/h7,9,11H,2-6,8H2,1H3,(H,16,17)

InChI Key

CSFCUOWLDOCKAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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